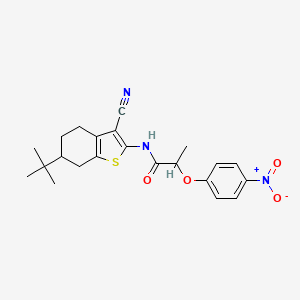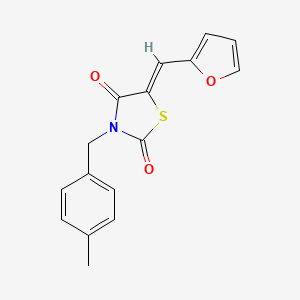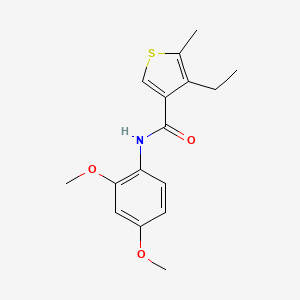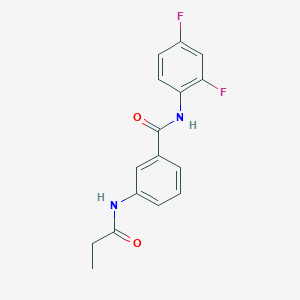![molecular formula C16H19N3O B4711954 N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711954.png)
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
描述
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a urea derivative that is commonly used as a polar aprotic solvent in various chemical reactions. In
作用机制
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea acts as a polar aprotic solvent by stabilizing the transition state of the reaction through hydrogen bonding and dipole-dipole interactions. It has a high dielectric constant and low nucleophilicity, which makes it an ideal solvent for polar reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it does not have any significant toxic effects on cells and tissues. It has been found to be biocompatible and can be used in biological assays.
实验室实验的优点和局限性
The advantages of using N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea as a solvent in lab experiments include its high solubility, low toxicity, and stability. It is also less hygroscopic compared to other polar aprotic solvents. However, this compound has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for the research on N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea. One area of interest is the development of new synthetic methods using this compound as a solvent. Another area of research is the investigation of its potential applications in the field of biotechnology. This compound has also been proposed as a potential electrolyte for lithium-ion batteries due to its high conductivity and stability. Further research is needed to explore these potential applications and to optimize the properties of this compound for specific uses.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific research community due to its potential applications as a polar aprotic solvent. Its high solubility, low toxicity, and stability make it an ideal solvent for various chemical reactions. Further research is needed to explore its potential applications in different fields and to optimize its properties for specific uses.
科学研究应用
N-(2,3-dimethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively used as a polar aprotic solvent in various chemical reactions, including nucleophilic substitutions, condensation reactions, and cross-coupling reactions. It has also been used as a solvent for the synthesis of peptides, oligonucleotides, and other biologically active compounds. This compound has been found to be a superior solvent compared to other polar aprotic solvents such as DMF and DMSO due to its lower toxicity and higher stability.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-6-9-14(12(11)2)19-16(20)18-13(3)15-8-4-5-10-17-15/h4-10,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJESRVVABIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4711881.png)
![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4711888.png)
![2,4-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4711890.png)

![8-[(4-chloro-2-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4711917.png)



![2,4-dichloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4711947.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4711965.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4711970.png)
![6-bromo-2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4711978.png)